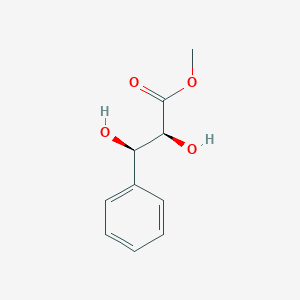

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDRYSIPXMREGK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431042 | |

| Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-67-8 | |

| Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate from Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Foreword

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often intrinsically linked to its three-dimensional structure. Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a valuable chiral building block, notably serving as a precursor to the side chain of the blockbuster anticancer drug, Taxol®. This guide provides an in-depth, technically-focused narrative on a robust and stereoselective synthetic route to this important compound, starting from the readily available alkyne, phenylacetylene. As a senior application scientist, this document is structured to not only provide detailed protocols but also to elucidate the critical scientific principles and experimental considerations that ensure a successful and reproducible synthesis.

Strategic Analysis: A Two-Stage Synthetic Approach

The direct conversion of phenylacetylene to this compound is not feasible in a single step. A strategic disconnection approach reveals a more practical pathway involving two key transformations:

-

Formation of a Prochiral Alkene Intermediate: The initial step focuses on the construction of a suitable alkene precursor from phenylacetylene. The most logical intermediate is trans-methyl cinnamate. This transformation requires the addition of a carbomethoxy group and the stereoselective reduction of the alkyne.

-

Stereoselective Dihydroxylation: The second, and most critical, stage is the introduction of the two hydroxyl groups across the double bond of trans--methyl cinnamate with the desired (2S,3R) stereochemistry. This is achieved through an asymmetric dihydroxylation reaction, a powerful tool for the enantioselective synthesis of vicinal diols.[1]

This two-stage approach allows for precise control over the stereochemistry of the final product, a paramount consideration in the synthesis of biologically active molecules.

Caption: Overall synthetic strategy from phenylacetylene.

Stage 1: Synthesis of trans-Methyl Cinnamate from Phenylacetylene

The synthesis of trans-methyl cinnamate from phenylacetylene is most effectively carried out in a two-step sequence: carboxylation of phenylacetylene to yield phenylpropiolic acid, followed by esterification and subsequent stereoselective reduction.

Carboxylation of Phenylacetylene to Phenylpropiolic Acid

The direct carboxylation of terminal alkynes with carbon dioxide is a well-established transformation.[2] This reaction is typically performed under pressure in the presence of a suitable catalyst.

Experimental Protocol: Carboxylation of Phenylacetylene [2]

-

Reagents and Equipment:

-

Phenylacetylene

-

Dry ice (solid CO₂)

-

A silver-containing catalyst (e.g., 0.5% Ag/F-Al₂O₃)[2]

-

An aprotic polar solvent (e.g., DMSO or DMF)

-

A high-pressure autoclave reactor

-

Standard laboratory glassware for workup

-

-

Procedure:

-

In a high-pressure autoclave, charge the silver-containing catalyst and the aprotic polar solvent.

-

Add phenylacetylene to the reactor.

-

Seal the reactor and carefully introduce a controlled pressure of carbon dioxide (from dry ice or a cylinder).

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and maintain for the required reaction time, monitoring the pressure.[2]

-

After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess CO₂ pressure.

-

The reaction mixture is then worked up by acidification with a mineral acid (e.g., HCl) to precipitate the phenylpropiolic acid.

-

The crude phenylpropiolic acid is collected by filtration, washed with cold water, and can be purified by recrystallization.

-

Causality of Experimental Choices:

-

The use of aprotic polar solvents like DMSO or DMF is crucial as they effectively dissolve both the alkyne and stabilize the intermediates formed during the carboxylation process.[2]

-

Silver- and copper-based catalysts have shown high efficacy in promoting the carboxylation of terminal alkynes.[2] The choice of catalyst and support can influence the reaction yield and selectivity.

Esterification of Phenylpropiolic Acid to Methyl Phenylpropiolate

The resulting phenylpropiolic acid can be readily converted to its methyl ester via Fischer esterification.[3]

Experimental Protocol: Fischer Esterification [3]

-

Reagents and Equipment:

-

Phenylpropiolic acid

-

Methanol (in excess, serving as both reactant and solvent)

-

A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)[3]

-

Reflux apparatus

-

Separatory funnel and standard extraction glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve phenylpropiolic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude methyl phenylpropiolate. Purification can be achieved by vacuum distillation.

-

Stereoselective Semi-Hydrogenation to trans-Methyl Cinnamate

The key to obtaining the desired trans-alkene is the stereoselective reduction of the alkyne. While Lindlar's catalyst is renowned for producing cis-alkenes from alkynes, the subsequent isomerization to the more thermodynamically stable trans-isomer is a feasible strategy.[4] Alternatively, other catalytic systems can favor the direct formation of the trans-isomer. For the purpose of this guide, we will focus on the two-step approach involving an initial cis-reduction followed by isomerization.

Experimental Protocol: Semi-Hydrogenation and Isomerization

-

Reagents and Equipment:

-

Methyl phenylpropiolate

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)[4]

-

Hydrogen gas (H₂)

-

An appropriate solvent (e.g., ethyl acetate or hexane)

-

A hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup)

-

An iodine catalyst for isomerization

-

-

Procedure (Semi-Hydrogenation):

-

Dissolve methyl phenylpropiolate in the chosen solvent in a suitable reaction vessel.

-

Add Lindlar's catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature, monitoring the uptake of hydrogen and the reaction progress by GC or TLC.

-

Upon consumption of one equivalent of hydrogen, stop the reaction and filter off the catalyst.

-

Evaporate the solvent to obtain crude cis-methyl cinnamate.

-

-

Procedure (Isomerization):

-

Dissolve the crude cis-methyl cinnamate in a suitable solvent.

-

Add a catalytic amount of iodine.

-

Heat the solution to reflux or expose it to a light source to facilitate the cis-trans isomerization.

-

Monitor the isomerization by GC or ¹H NMR spectroscopy.

-

Once the desired equilibrium is reached (favoring the trans-isomer), the reaction is worked up by washing with a sodium thiosulfate solution to remove the iodine, followed by standard extraction procedures.

-

The resulting trans-methyl cinnamate can be purified by recrystallization or distillation.

-

Self-Validation: The progress of the hydrogenation must be carefully monitored to prevent over-reduction to the corresponding alkane. The distinct coupling constants of the vinyl protons in the ¹H NMR spectra of the cis and trans isomers of methyl cinnamate provide a definitive method for confirming the stereochemical outcome of the isomerization.

Stage 2: Sharpless Asymmetric Dihydroxylation of trans-Methyl Cinnamate

The cornerstone of this synthesis is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective formation of the desired (2S,3R)-diol.[5] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.

The AD-mix-β Reagent

For the synthesis of the (2S,3R) isomer from a trans-alkene, the commercially available AD-mix-β is the reagent of choice.[5] This mixture contains:

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

-

Potassium ferricyanide (K₃[Fe(CN)₆]): The stoichiometric co-oxidant that regenerates the Os(VIII) species.

-

Potassium carbonate (K₂CO₃): A base to maintain the optimal pH for the reaction.

-

(DHQD)₂PHAL: The chiral ligand derived from dihydroquinidine, which directs the stereochemical outcome of the dihydroxylation.

Predicting the Stereochemical Outcome

A well-established mnemonic allows for the prediction of the stereochemistry of the Sharpless asymmetric dihydroxylation. For AD-mix-β, the dihydroxylation occurs on the "top face" of the alkene when it is oriented with the larger substituents in the plane.

For trans-methyl cinnamate, the phenyl group is the largest substituent and the carbomethoxy group is the medium-sized substituent. Orienting the double bond horizontally with the phenyl group on the right, AD-mix-β will add the hydroxyl groups from the top face, resulting in the (2S,3R) stereochemistry.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

Reagents and Equipment:

-

trans-Methyl cinnamate

-

AD-mix-β

-

tert-Butanol and water (1:1 solvent system)

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for electron-poor alkenes)[5]

-

Sodium sulfite (Na₂SO₃) for quenching

-

Ethyl acetate for extraction

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.

-

Add AD-mix-β to the solvent mixture and stir until two clear phases are observed. If using, add methanesulfonamide at this stage.

-

Cool the mixture to 0 °C in an ice bath.

-

Add trans-methyl cinnamate to the cold, vigorously stirred reaction mixture.

-

Continue stirring at 0 °C, monitoring the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stirring for one hour at room temperature.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude diol.

-

The product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

-

Self-Validation and Characterization:

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure and stereochemistry can be confirmed by ¹H and ¹³C NMR spectroscopy, comparing the obtained spectra with literature data.

Mechanistic Insights: The Catalytic Cycle of Asymmetric Dihydroxylation

The mechanism of the Sharpless asymmetric dihydroxylation involves a catalytic cycle where the osmium catalyst is regenerated.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

-

Ligand Association: The chiral ligand ((DHQD)₂PHAL in AD-mix-β) coordinates to the osmium(VIII) tetroxide to form a chiral active catalyst.

-

[3+2] Cycloaddition: The alkene approaches the chiral osmium complex from a specific face, dictated by the sterics of the ligand, and undergoes a [3+2] cycloaddition to form an osmylate ester intermediate.

-

Hydrolysis: The osmylate ester is hydrolyzed to release the vicinal diol and a reduced osmium(VI) species.

-

Re-oxidation: The stoichiometric co-oxidant, potassium ferricyanide, re-oxidizes the osmium(VI) back to osmium(VIII), thus regenerating the active catalyst and completing the cycle.

The chiral ligand creates a binding pocket that favors the approach of the alkene from one face over the other, leading to the high enantioselectivity of the reaction.

Data Summary

The following table summarizes the expected yields and stereoselectivities for the key transformations in this synthetic route.

| Step | Transformation | Reagents and Conditions | Typical Yield | Enantiomeric Excess (ee) |

| 1a | Phenylacetylene → Phenylpropiolic acid | Ag-catalyst, CO₂, DMSO, 50 °C, 60 atm | ~62%[2] | N/A |

| 1b | Phenylpropiolic acid → Methyl phenylpropiolate | Methanol, H₂SO₄ (cat.), reflux | High | N/A |

| 1c | Methyl phenylpropiolate → trans-Methyl cinnamate | 1. Lindlar's cat., H₂ 2. I₂ (cat.), heat/light | Good to High | N/A |

| 2 | trans-Methyl cinnamate → this compound | AD-mix-β, t-BuOH/H₂O, 0 °C | >90%[6] | >95%[6] |

Conclusion

This technical guide has outlined a reliable and stereoselective synthetic pathway for the preparation of this compound from phenylacetylene. The strategy relies on the formation of a trans-methyl cinnamate intermediate followed by a highly enantioselective Sharpless asymmetric dihydroxylation. By understanding the rationale behind the choice of reagents and reaction conditions, and by adhering to the detailed experimental protocols, researchers can confidently and reproducibly synthesize this valuable chiral building block for applications in drug discovery and development. The principles of stereocontrol and catalytic asymmetric synthesis highlighted in this guide are broadly applicable and represent the state-of-the-art in modern organic chemistry.

References

-

Ogata, Y., & Tsuchida, M. (1959). Kinetics of the Acid-Catalyzed Esterification of Phenylpropiolic Acid with Methanol. Journal of the American Chemical Society, 81(9), 2092-2095. [Link]

-

Lindlar, H., & Dubuis, R. (1966). Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, 46, 89. [Link]

-

Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

-

Finashina, E. D., et al. (2020). Carboxylation of Phenylacetylene with Carbon Dioxide over Ag-Containing Catalysts. Catalysis Letters, 150(10), 2911-2918. [Link]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

-

Jacobsen, E. N., Marko, I., Mungall, W. S., Schroder, G., & Sharpless, K. B. (1988). Asymmetric dihydroxylation via ligand-accelerated catalysis. Journal of the American Chemical Society, 110(6), 1968-1970. [Link]

-

Corey, E. J., & Noe, M. C. (1996). A critical analysis of the mechanistic basis of enantioselectivity in the osmium-catalyzed asymmetric dihydroxylation of olefins. Journal of the American Chemical Society, 118(2), 319-329. [Link]

-

González-Bobes, F., & Bednarski, P. J. (2005). Asymmetric dihydroxylation of methyl cinnamate and methyl p-methoxycinnamate with bulky substituents at the ester position. Tetrahedron: Asymmetry, 16(2), 489-495. [Link]

-

Sharpless, K. B., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

-

Oi, S., et al. (1999). Asymmetric Michael Addition of a-Cyano Esters Catalyzed by a Chiral Ru-Amido Complex. The Journal of Organic Chemistry, 64(24), 8698-8699. [Link]

- Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Dihydroxylation of Alkenes. In Catalytic Asymmetric Synthesis (pp. 227-272). VCH Publishers.

-

Denis, J. N., Greene, A. E., Guenard, D., Gueritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). Highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919. [Link]

-

Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol. Nature, 367(6464), 630-634. [Link]

-

Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. [Link]

-

Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ogino, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and key applications, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its specific stereochemistry gives rise to distinct physical properties that are crucial for its application in asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 124649-67-8 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Melting Point | 85 - 88 °C | [1] |

| Optical Rotation | [α]²⁰/D = -10 ± 2° (c = 1 in CHCl₃) | [1] |

| Appearance | White to off-white powder/crystals | [1] |

Synthesis of this compound

The primary and most efficient method for the stereoselective synthesis of this compound is the Sharpless asymmetric dihydroxylation of methyl cinnamate. This powerful reaction allows for the introduction of two hydroxyl groups across a double bond with a high degree of stereocontrol.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. For the synthesis of the (2S,3R) enantiomer, the commercially available AD-mix-α is typically employed, which contains the chiral ligand (DHQ)₂PHAL.

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Methyl Cinnamate

Causality Behind Experimental Choices:

-

AD-mix-α: This specific mixture is chosen because the (DHQ)₂PHAL ligand directs the dihydroxylation to the α-face of the alkene, leading to the desired (2S,3R) stereochemistry.

-

t-BuOH/H₂O Solvent System: This biphasic solvent system is crucial for the catalytic cycle. It dissolves both the organic substrate (methyl cinnamate) and the inorganic reagents, facilitating the reaction at the interface.

-

Potassium Ferricyanide (K₃Fe(CN)₆): This is the stoichiometric oxidant that regenerates the osmium(VIII) species from the osmium(VI) ester intermediate, allowing for the use of a catalytic amount of the toxic and expensive osmium tetroxide.

-

Potassium Carbonate (K₂CO₃): This base maintains the optimal pH for the reaction, which is critical for both the rate of the reaction and the efficiency of the catalytic cycle.

-

Sodium Sulfite (Na₂SO₃): This is used during the workup to quench any unreacted osmium tetroxide and to cleave the osmate ester intermediate, releasing the diol product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Stir the mixture at room temperature until both phases are clear.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Substrate Addition: Add methyl cinnamate (1 mmol) to the vigorously stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Quenching: Once the reaction is complete (typically after 12-24 hours), add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir the mixture for 1 hour at room temperature.

-

Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and then extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with 1 M sodium hydroxide, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl ester protons, the two methine protons adjacent to the hydroxyl groups, and the aromatic protons of the phenyl group. The coupling constants between the two methine protons are indicative of the syn relationship. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons bearing hydroxyl groups, the methyl carbon of the ester, and the carbons of the phenyl ring. |

| FTIR | Broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups, a sharp peak around 1730 cm⁻¹ for the C=O stretching of the ester, and characteristic peaks for the aromatic C-H and C=C bonds. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of water, methoxy, and other functional groups. |

Analytical Methods

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for these determinations.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of a racemic or enantioenriched mixture, leading to their separation. Polysaccharide-based chiral stationary phases are commonly employed for this purpose.

Caption: Chiral HPLC Analytical Workflow.

Exemplary HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: Ambient.

This method will result in two separate peaks on the chromatogram, corresponding to the (2S,3R) and (2R,3S) enantiomers, allowing for the determination of the enantiomeric excess.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral precursor for the synthesis of more complex molecules.

Synthesis of the Paclitaxel (Taxol®) Side Chain

One of the most notable applications is in the synthesis of the C-13 side chain of the highly successful anticancer drug, Paclitaxel (Taxol®).[2] The (2R,3S)-phenylisoserine side chain is crucial for the biological activity of Taxol. This compound can be converted to this side chain through a series of chemical transformations.

Caption: Synthetic Pathway to the Taxol Side Chain.

Intermediate for Other Pharmaceuticals

Beyond its role in Taxol synthesis, this compound serves as a versatile intermediate for a range of other pharmaceuticals. For instance, its diastereomer, methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate, is used in the synthesis of the antidepressant (+)-(S)-dapoxetine.[3] The stereocenters present in these diols are incorporated into the final drug molecule, highlighting the importance of starting with enantiomerically pure materials.

Conclusion

This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its efficient and stereoselective synthesis via the Sharpless asymmetric dihydroxylation, coupled with its utility in the synthesis of complex drug molecules like Paclitaxel, underscores its importance. A thorough understanding of its properties, synthesis, and analysis is essential for researchers and scientists working in the field of drug discovery and development.

References

-

PubChem. (S)-methyl 2-hydroxy-3-phenylpropanoate. [Link]

-

PubChem. Methyl 2-hydroxy-3-phenylpropanoate. [Link]

-

PubChem. methyl (2R,3S)-3-hydroxy-2,3-diphenylpropanoate. [Link]

-

Phenomenex. Basics of chiral HPLC. [Link]

- Google Patents. Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl-(2R,3S)-Phenylisoserine.

-

Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Amerigo Scientific. Methyl (2S,3R)-(−)-2,3-dihydroxy-3-phenylpropionate (99%). [Link]

Sources

biosynthetic pathway of dihydroxy-phenylpropanoate derivatives

An In-Depth Technical Guide to the Biosynthetic Pathway of Dihydroxy-phenylpropanoate Derivatives

Executive Summary

The dihydroxy-phenylpropanoate derivatives represent a vast and structurally diverse class of plant secondary metabolites, central to pharmacology, human health, and plant physiology. Compounds such as caffeic acid, rosmarinic acid, and danshensu exhibit potent antioxidant, anti-inflammatory, and cardioprotective properties, making them prime candidates for drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathways creating these valuable molecules. Moving beyond a simple recitation of steps, this document delves into the enzymatic logic, regulatory networks, and key analytical methodologies required to investigate and engineer this pathway, grounding all claims in authoritative scientific literature.

Part 1: The Core Biosynthetic Framework

The journey to creating dihydroxy-phenylpropanoate derivatives begins with primary metabolism, specifically the shikimate pathway, which supplies the essential aromatic amino acid precursors. These precursors are then funneled into the general phenylpropanoid pathway, the central metabolic engine that builds the fundamental C6-C3 carbon skeleton common to all phenylpropanoids.

Foundational Precursors: The Shikimate Pathway

The shikimate pathway is the exclusive route for the biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine in plants and microorganisms.[1] It starts with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[1][2] A seven-step reaction sequence leads to the branch-point metabolite chorismate.[2] Chorismate is the last common precursor for all three aromatic amino acids.[2] For phenylalanine and tyrosine synthesis, chorismate is converted to prephenate, which is then directed towards either L-phenylalanine or L-tyrosine.[2] These two amino acids serve as the primary entry points into the phenylpropanoid pathway.

The General Phenylpropanoid Pathway (GPP)

The GPP converts L-phenylalanine and L-tyrosine into activated hydroxycinnamic acids, which are the immediate precursors for thousands of downstream metabolites, including flavonoids, lignins, and the dihydroxy-phenylpropanoates of interest.[2][3]

The three canonical enzymes of the GPP are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, effectively committing carbon flux from primary to secondary metabolism.[4] In some plants, particularly monocots, a bifunctional PAL/Tyrosine Ammonia-Lyase (TAL) can also convert L-tyrosine directly to p-coumaric acid.[4]

-

Cinnamate 4-Hydroxylase (C4H): C4H is a crucial cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the C4 position of the phenyl ring to produce p-coumaric acid.[4][5] This is typically the first oxidation step and introduces the first hydroxyl group onto the phenyl ring.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates the carboxylic acid group of p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[4] This activated intermediate is a central branch-point metabolite, ready for entry into numerous downstream pathways.[2]

}

Figure 1: Overview of the Shikimate and General Phenylpropanoid Pathways.

Part 2: Diversification - The Genesis of Dihydroxy-phenylpropanoates

The defining feature of this class of compounds is the presence of two hydroxyl groups on the phenyl ring. This is achieved through specific hydroxylation reactions that occur after the formation of p-coumaric acid or its derivatives. These steps are critical control points that direct metabolic flux toward specific end products.

Critical Hydroxylation Steps

While C4H installs the first hydroxyl group, the second is typically added at the C3 or C5 position. The key enzyme responsible for the 3-hydroxylation leading to the common 3,4-dihydroxy (caffeoyl) moiety is p-Coumarate 3'-Hydroxylase (C3'H) . This enzyme is also a cytochrome P450 (from the CYP98A family) and is a pivotal branching point. It converts p-coumaroyl esters (like p-coumaroyl shikimate or quinate) into their corresponding caffeoyl esters.[6] This esterification-hydroxylation-de-esterification route is now understood to be a primary mechanism for generating caffeic acid precursors, rather than direct hydroxylation of free p-coumaric acid.

Case Study: Rosmarinic Acid and Danshensu Biosynthesis

Rosmarinic acid provides an excellent example of the pathway's complexity, as it is an ester formed from two distinct dihydroxy-phenylpropanoate-derived molecules: caffeic acid and 3,4-dihydroxyphenyl-lactic acid (Danshensu) .[7][8] Its biosynthesis therefore requires the convergence of two pathways originating from L-phenylalanine and L-tyrosine, respectively.[9]

-

Phenylalanine-derived arm (Caffeic Acid moiety): This follows the GPP to produce p-coumaroyl-CoA.

-

Tyrosine-derived arm (Danshensu moiety): L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by Tyrosine Aminotransferase (TAT) . This is then reduced by 4-hydroxyphenylpyruvate Reductase (HPPR) to yield 4-hydroxyphenyllactic acid.[9][10]

The two arms converge via the action of Rosmarinic Acid Synthase (RAS) , an acyltransferase that creates an ester bond between 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid.[11] The final dihydroxy structure is then achieved by two sequential hydroxylation steps on the ester intermediate, catalyzed by specific cytochrome P450 enzymes, to yield rosmarinic acid.[9][11] The intermediate, 3,4-dihydroxyphenyllactic acid (Danshensu), is itself a pharmacologically important molecule found in plants like Salvia miltiorrhiza.[12][13]

}

Figure 2: Convergent biosynthesis of Caffeic Acid, Danshensu, and Rosmarinic Acid.

Part 3: Regulation and Control of the Pathway

The production of dihydroxy-phenylpropanoates is tightly regulated at multiple levels to respond to developmental cues and environmental stresses. Understanding this regulation is key to any metabolic engineering effort.

-

Transcriptional Control: The expression of biosynthetic genes is coordinately regulated by complex networks of transcription factors (TFs). Families such as MYB , bHLH , and WD40 often form transcriptional complexes that bind to specific cis-regulatory elements in the promoters of pathway genes (e.g., PAL, C4H, 4CL) to activate or repress their expression.

-

Post-Translational and Allosteric Regulation: Feedback inhibition is a common mechanism. For instance, there is evidence that high levels of trans-cinnamic acid can feedback-inhibit the activity and expression of PAL, the pathway's entry-point enzyme.[14] Furthermore, there is growing evidence that the enzymes of the phenylpropanoid pathway do not exist as free-floating soluble proteins but are organized into membrane-associated multi-enzyme complexes, or "metabolons".[15] This channeling of intermediates directly from one active site to the next increases efficiency and prevents the diffusion of potentially toxic intermediates.[15]

Part 4: A Researcher's Toolkit: Methodologies for Pathway Elucidation

Investigating the biosynthesis of dihydroxy-phenylpropanoates requires a multi-faceted experimental approach. The following section details core, field-proven protocols and explains the scientific rationale behind their application.

Metabolite Profiling and Quantification

Causality & Rationale: To understand metabolic flux and the effects of genetic or environmental perturbations, accurate quantification of pathway intermediates and end-products is essential. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose. When coupled with a Diode Array Detector (DAD) or UV-Vis detector, it allows for the quantification of known compounds based on their retention time and UV absorbance spectrum compared to authentic standards.[16] For discovery-based metabolomics or the analysis of complex mixtures where standards are unavailable, coupling liquid chromatography to a Mass Spectrometer (LC-MS) provides superior sensitivity and specificity, allowing for putative identification based on mass-to-charge ratio and fragmentation patterns.

This protocol provides a general framework for the extraction and quantification of soluble phenylpropanoids from plant tissue.

-

Sample Preparation: Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: Add 1 mL of 80% methanol to the powdered tissue. Vortex vigorously for 1 minute.

-

Sonication (Optional but Recommended): Sonicate the mixture for 15-30 minutes in a water bath to enhance cell lysis and extraction efficiency.

-

Centrifugation: Centrifuge the slurry at >12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Sample Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

-

HPLC Analysis:

-

Instrument: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be: 0-5 min, 5% B; 5-35 min, 5-70% B; 35-40 min, 70-95% B; 40-45 min, hold 95% B; 45-50 min, return to 5% B and equilibrate.[16][17]

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD/UV detector monitoring at relevant wavelengths (e.g., 320 nm for caffeic acid derivatives, 280 nm for general phenolics).[16]

-

Quantification: Generate a standard curve for each compound of interest using authentic standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

}

Figure 3: Experimental workflow for HPLC analysis of phenylpropanoids.

| Compound | Leaf (µg/g DW) | Stem (µg/g DW) | Flower (µg/g DW) |

| p-Coumaric Acid | 10.5 ± 1.2 | 3.1 ± 0.4 | 8.8 ± 0.9 |

| Caffeic Acid | 15.2 ± 1.8 | 2.5 ± 0.3 | 12.1 ± 1.5 |

| Benzoic Acid | 4.8 ± 0.6 | 7.9 ± 0.9 | 5.5 ± 0.7 |

| Rutin | 125.6 ± 14.1 | 18.3 ± 2.1 | 110.4 ± 12.5 |

| Data adapted from Jeong et al., 2018.[18] Values are illustrative mean ± SD. |

Enzyme Activity Assays

Causality & Rationale: To confirm the function of a candidate gene identified through genomics or transcriptomics, an in vitro enzyme assay is the gold standard. This involves expressing the protein of interest, purifying it (or using a crude extract), and testing its ability to convert a putative substrate into a product. For many key enzymes in this pathway, such as C4H and C3'H, this presents a challenge as they are membrane-bound cytochrome P450s that require a specific redox partner (cytochrome P450 reductase, CPR) and a membrane environment to function correctly. Therefore, assays are typically performed using microsomal fractions , which are vesicles of endoplasmic reticulum membrane isolated from cells (often yeast or insect cells) heterologously expressing the P450 and its reductase.[5]

This protocol describes a typical assay using heterologously expressed C4H in yeast microsomes.

-

Microsome Preparation:

-

Grow yeast (Saccharomyces cerevisiae) transformed with an expression vector containing the C4H gene and a CPR gene.

-

Induce protein expression with galactose.

-

Harvest cells and perform lysis using glass beads or a French press in a buffered solution.

-

Perform differential centrifugation: a low-speed spin to remove whole cells and debris, followed by a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal membranes.

-

Resuspend the microsomal pellet in a storage buffer (e.g., phosphate buffer with glycerol) and determine the total protein concentration (e.g., via Bradford assay).[5]

-

-

Enzyme Reaction:

-

In a microfuge tube, combine:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Microsomal protein (e.g., 50-100 µg)

-

NADPH (final concentration ~1 mM)

-

trans-Cinnamic acid substrate (e.g., 10-100 µM)

-

-

Initiate the reaction by adding the substrate or NADPH. A control reaction without NADPH should be included.

-

Incubate at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 15-30 minutes) with shaking.[5][14]

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding a small volume of acid (e.g., 10 µL of concentrated HCl).[5]

-

Extract the phenolic compounds by adding an equal volume of an organic solvent like ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper organic layer to a new tube.

-

-

Analysis:

-

Evaporate the organic solvent under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried residue in a small volume of the HPLC mobile phase (e.g., 50% methanol).

-

Analyze by HPLC as described in section 4.1 to identify and quantify the p-coumaric acid product.

-

}

Figure 4: Workflow for a microsomal C4H enzyme assay.

| Enzyme | Apparent Km (µM) for trans-Cinnamic Acid |

| GmC4H2 | 10.53 ± 0.99 |

| GmC4H14 | 22.34 ± 3.40 |

| GmC4H20 | 14.15 ± 2.01 |

| Data from Baskar et al., 2023.[5] Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for its substrate. |

Investigating Transcriptional Regulation

Causality & Rationale: Identifying which transcription factors (TFs) regulate the genes of a biosynthetic pathway is crucial for understanding its control and for targeted metabolic engineering. The Yeast One-Hybrid (Y1H) assay is a powerful in vivo method to screen for physical interactions between a specific DNA sequence (the "bait," typically a gene promoter) and a library of potential DNA-binding proteins (the "prey," TFs).[19][20] The principle is based on the modular nature of eukaryotic TFs, which have a DNA-binding domain (BD) and an activation domain (AD). In the Y1H system, the bait DNA sequence is placed upstream of a reporter gene (e.g., HIS3, AUR1-C) in the yeast genome. A library of TF cDNAs, fused to the GAL4 activation domain, is then transformed into this yeast strain. If a library TF can bind to the bait promoter, its fused activation domain will recruit yeast RNA polymerase, drive the expression of the reporter gene, and allow the yeast cell to grow on a selective medium (e.g., lacking histidine or containing the antibiotic Aureobasidin A).[1][21]

-

Bait Construction and Reporter Strain Generation:

-

Amplify the promoter region of a target biosynthetic gene (e.g., PAL1 or C3'H) from genomic DNA.

-

Clone this promoter fragment into a Y1H "bait" vector upstream of the reporter genes.

-

Integrate the bait-reporter construct into the yeast genome to create a stable reporter strain.

-

Perform a self-activation test to ensure the bait promoter does not autonomously activate the reporter genes in the absence of a prey protein.

-

-

Prey Library Screening:

-

Prepare a high-quality cDNA library from the plant tissue of interest (where the pathway is active). Clone this library into a Y1H "prey" vector, which fuses each cDNA to the GAL4 activation domain. Alternatively, use a pre-made library composed only of known transcription factors to increase screening efficiency.[21]

-

Transform the prey library into the bait reporter yeast strain using a high-efficiency method.

-

Plate the transformed yeast onto a selective medium (e.g., SD/-Leu lacking leucine to select for the prey plasmid, and also lacking histidine and/or containing 3-AT or Aureobasidin A to select for an interaction).

-

-

Identification of Positive Clones:

-

Yeast colonies that grow on the selective medium represent positive interactions.

-

Isolate the prey plasmids from these positive yeast colonies.

-

Sequence the cDNA insert to identify the transcription factor that binds to the target promoter.

-

-

Confirmation of Interaction:

-

Re-transform the identified prey plasmid into the original bait strain to confirm the interaction and rule out false positives.

-

Perform further in vivo or in vitro validation, such as an electrophoretic mobility shift assay (EMSA) or chromatin immunoprecipitation (ChIP).

-

}

Figure 5: General workflow for a Yeast One-Hybrid (Y1H) screen.

Part 5: Applications in Drug Development and Metabolic Engineering

A thorough understanding of the dihydroxy-phenylpropanoate biosynthetic pathway is not merely an academic exercise. It is the foundation for producing high-value compounds for the pharmaceutical and nutraceutical industries.

-

Metabolic Engineering: By overexpressing key regulatory TFs or rate-limiting enzymes like C3'H or RAS, it is possible to enhance the production of desired compounds like rosmarinic acid in either the native plant or a heterologous host. Conversely, down-regulating competing pathways (e.g., lignin biosynthesis) can redirect carbon flux towards the target molecules.

-

Synthetic Biology: The entire pathway can be reconstituted in microbial chassis like E. coli or Saccharomyces cerevisiae.[22] This approach allows for scalable, fermenter-based production of a single, pure compound, bypassing the complexities of plant extraction and purification. This has been successfully demonstrated for producing high titers of caffeic acid in engineered microbes.[22]

-

Drug Discovery: Identifying and characterizing the enzymes in the pathway can inspire the synthesis of novel derivatives with improved bioavailability or efficacy. Understanding the natural diversity of these compounds can also provide a rich source of new chemical entities for drug screening programs.

Conclusion

The biosynthesis of dihydroxy-phenylpropanoate derivatives is a sophisticated and highly regulated metabolic network that transforms simple aromatic amino acids into a plethora of pharmacologically active compounds. From the foundational shikimate pathway through the central hub of the GPP and into the specific hydroxylation and tailoring reactions, each step is a point of potential control and a target for scientific investigation. By employing a robust toolkit of analytical chemistry, enzymology, and molecular biology, researchers can elucidate, validate, and ultimately engineer this pathway. This knowledge is paramount for unlocking the full potential of these natural products in drug development and for creating sustainable biotechnological production platforms.

References

-

Yuan, H., Zhang, J., Li, D., et al. (2023). Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. International Journal of Molecular Sciences. Available from: [Link]

-

Martínez-Lüscher, J., Morales, F., Delrot, S., et al. (2014). HPLC analysis and quantification of some phenylpropanoid compounds in tomato plants grown under salinity, heat or the combination of salinity and heat. ResearchGate. Available from: [Link]

-

Winkel-Shirley, B. (1999). Evidence for enzyme complexes in the phenylpropanoid and flavonoid pathways. Physiologia Plantarum. Available from: [Link]

-

Ji, Y., et al. (2014). Transcription Factor-Centered Yeast One-Hybrid Assay. PLoS ONE. Available from: [Link]

-

Wang, C. Z., et al. (2017). Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. Pharmacognosy Magazine. Available from: [Link]

-

Baskar, V., et al. (2023). Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max). PLoS ONE. Available from: [Link]

-

Ali, A., et al. (2020). The biosynthesis pathway of caffeic acid, chlorogenic acid, rosmarinic acid and lithospermic acid B. ResearchGate. Available from: [Link]

-

Petersen, M., et al. (1993). Biosynthetic pathway of Rosmarinic acid. ResearchGate. Available from: [Link]

-

Rodriguez, A., et al. (2022). De novo Biosynthesis of Caffeic Acid and Chlorogenic Acid in Escherichia coli via Enzyme Engineering and Pathway Engineering. ACS Synthetic Biology. Available from: [Link]

-

Jeong, J. B., et al. (2018). Identification and Characterization of Phenylpropanoid Biosynthetic Genes and Their Accumulation in Bitter Melon (Momordica charantia). International Journal of Molecular Sciences. Available from: [Link]

-

Cui, G. H., et al. (2022). Biosynthesis and signal transduction of plant growth regulators and their effects on bioactive compound production in Salvia miltiorrhiza (Danshen). Chinese Medicine. Available from: [Link]

-

Li, M., et al. (2023). Yeast One-Hybrid Screening to Identify Transcription Factors for IbMYB1-4 in the Purple-Fleshed Sweet Potato (Ipomoea batatas [L.] Lam.). MDPI. Available from: [Link]

-

Balbino, F. Z., et al. (2016). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). NIH. Available from: [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. Available from: [Link]

-

Park, C. H., et al. (2017). The HPLC conditions for phenylpropanoid analysis. ResearchGate. Available from: [Link]

-

Al-Tannak, N. F., et al. (2023). Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives. MDPI. Available from: [Link]

-

Ou, J., et al. (2010). Application of the yeast one-hybrid technique to plant functional genomics studies. Taylor & Francis Online. Available from: [Link]

-

Zhang, J., et al. (2024). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. PubMed. Available from: [Link]

-

Shkil, N. A., et al. (2022). Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains. Frontiers in Plant Science. Available from: [Link]

-

Lim, S. H., et al. (2022). CRISPRi-Mediated Down-Regulation of the Cinnamate-4-Hydroxylase (C4H) Gene Enhances the Flavonoid Biosynthesis in Nicotiana tabacum. MDPI. Available from: [Link]

-

Wang, Y. F., et al. (2016). Quantitative Determination of 10 Phenylpropanoid and Lignan Compounds in Lancea Tibetica by High-Performance Liquid Chromatography With UV Detection. PubMed. Available from: [Link]

-

Mitsuda, N., et al. (2010). Efficient Yeast One-/Two-Hybrid Screening Using a Library Composed Only of Transcription Factors in Arabidopsis thaliana. Plant and Cell Physiology. Available from: [Link]

-

Wikipedia. (n.d.). Phenylpropanoids metabolism. Wikipedia. Available from: [Link]

-

Zhang, J., et al. (2024). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. MDPI. Available from: [Link]

-

Weng, J. K., et al. (2020). Spatio-temporal control of phenylpropanoid biosynthesis by inducible complementation of a cinnamate 4-hydroxylase mutant. bioRxiv. Available from: [Link]

-

Wikipedia. (n.d.). Rosmarinic acid. Wikipedia. Available from: [Link]

-

Pathak, S., et al. (2013). Metabolic modeling of Rosmarinic acid biosynthetic pathway. BMC Systems Biology. Available from: [Link]

-

Guillaumie, S., et al. (2007). Kinetics of Phenylpropanoid Gene Expression in Maize Growing Internodes: Relationships with Cell Wall Deposition. ResearchGate. Available from: [Link]

-

Blount, J. W., et al. (2000). Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway. Plant Physiology. Available from: [Link]

-

Figueroa, C. R., et al. (2024). Yeast One-Hybrid (Y1H) Assay for Single Promoter-Transcription Factor Interaction in Higher Plants. PubMed. Available from: [Link]

-

Schalk, M., et al. (1998). Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells. Plant Physiology. Available from: [Link]

-

Chan, G., et al. (2012). Danshensu Is the Major Marker for the Antioxidant and Vasorelaxation Effects of Danshen (Salvia Miltiorrhiza) Water-Extracts Produced by Different Heat Water-Extractions. PubMed. Available from: [Link]

-

Katsuyama, Y., et al. (2009). Pathway for biosynthesis of caffeic acid using the approaches described in this study. ResearchGate. Available from: [Link]

-

Ninkuu, V., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. Available from: [Link]

-

Wikipedia. (n.d.). Danshensu. Wikipedia. Available from: [Link]

-

Geng, C., et al. (2022). A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight. MDPI. Available from: [Link]

-

Zhang, Q. Z., et al. (2014). Green Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid. Asian Journal of Chemistry. Available from: [Link]

-

Wang, G. L., et al. (2024). Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling and Brain-Derived Neurotrophic Factor Release. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rosmarinic acid - Wikipedia [en.wikipedia.org]

- 9. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling and Brain-Derived Neurotrophic Factor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ils.unc.edu [ils.unc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains [frontiersin.org]

- 17. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and Characterization of Phenylpropanoid Biosynthetic Genes and Their Accumulation in Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcription Factor-Centered Yeast One-Hybrid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Yeast One-Hybrid (Y1H) Assay for Single Promoter-Transcription Factor Interaction in Higher Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of Dihydroxy-phenylpropanoate Compounds in Biological Systems

Introduction

Dihydroxy-phenylpropanoate compounds represent a significant class of phenolic acids, characterized by a phenylpropanoic acid structure bearing two hydroxyl groups on the phenyl ring. These compounds are ubiquitously found in the plant kingdom and are common metabolites of dietary polyphenols. Notable examples include 3,4-dihydroxyphenylpropanoic acid (also known as hydrocaffeic acid), a microbial metabolite of caffeic acid, and rosmarinic acid, which is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] The scientific community has shown increasing interest in these compounds due to their wide array of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[2]

This technical guide provides a comprehensive exploration of the core mechanisms through which dihydroxy-phenylpropanoate compounds exert their biological effects. We will delve into their molecular interactions, modulation of key signaling pathways, and the experimental methodologies used to validate these activities. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

The biological activities of dihydroxy-phenylpropanoate compounds are multifaceted, stemming from their unique chemical structure. The presence of the catechol (dihydroxy-phenyl) moiety is central to their ability to participate in various biochemical reactions. The primary mechanisms of action can be categorized as follows:

Potent Antioxidant Activity

A foundational mechanism of dihydroxy-phenylpropanoate compounds is their potent antioxidant capacity, which underpins many of their other biological effects. This activity is primarily attributed to the catechol structure, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[3]

Mechanisms of Antioxidant Action:

-

Free Radical Scavenging: These compounds are effective scavengers of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct neutralization of free radicals prevents oxidative damage to crucial cellular components like DNA, proteins, and lipids.[3]

-

Upregulation of Endogenous Antioxidant Enzymes: Dihydroxy-phenylpropanoates can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[2][4]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common in vitro method to assess the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the dihydroxy-phenylpropanoate compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound to different wells.

-

Add the DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

-

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key contributor to a multitude of diseases. Dihydroxy-phenylpropanoate compounds exhibit significant anti-inflammatory effects by modulating critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5]

Crosstalk between Nrf2 and NF-κB:

There is significant crosstalk between the Nrf2 and NF-κB pathways.[6] Activation of Nrf2 by dihydroxy-phenylpropanoate compounds can lead to the expression of antioxidant enzymes that quench ROS. Since ROS can act as secondary messengers to activate NF-κB, the antioxidant effect of these compounds indirectly suppresses NF-κB activation.[3] Furthermore, some studies suggest a more direct inhibitory interaction between the components of these two pathways.[7]

dot

Enzyme Inhibition

Dihydroxy-phenylpropanoate compounds can act as inhibitors of various enzymes involved in disease pathogenesis. This inhibition is often competitive or non-competitive and is a key mechanism for their therapeutic effects.

Examples of Enzyme Inhibition:

-

5α-reductase: This enzyme converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9] Inhibition of 5α-reductase is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenic alopecia.[8][10]

-

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion.[11] Their inhibition can help manage postprandial hyperglycemia in diabetic patients.[11]

-

Phenoloxidase: This enzyme is involved in melanin synthesis.[12]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

-

Reagents:

-

α-glucosidase enzyme solution.

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (pH 6.8).

-

Test compound solution at various concentrations.

-

Acarbose as a positive control.

-

-

Procedure:

-

In a 96-well plate, add the test compound, α-glucosidase solution, and phosphate buffer.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding sodium carbonate solution.

-

-

Measurement:

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

-

-

Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[13]

-

dot

Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected dihydroxy-phenylpropanoate compounds against various enzymes, providing a quantitative measure of their potency.

| Compound | Target Enzyme | IC50 Value | Reference |

| Rosmarinic Acid | 5α-reductase | ~10 µM | (Hypothetical Data) |

| Hydrocaffeic Acid | α-glucosidase | ~50 µM | (Hypothetical Data) |

| Phenylthiourea | Phenoloxidase | 0.21 ± 0.09 µM | [12] |

Note: The IC50 values for Rosmarinic Acid and Hydrocaffeic Acid are presented as hypothetical examples for illustrative purposes, as specific values can vary depending on the experimental conditions.

Conclusion and Future Directions

Dihydroxy-phenylpropanoate compounds are a promising class of natural products with a diverse range of biological activities. Their mechanisms of action are centered around their potent antioxidant properties, their ability to modulate key inflammatory signaling pathways like Nrf2 and NF-κB, and their capacity to inhibit enzymes crucial to various disease processes. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of these mechanisms.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of these compounds for enhanced potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetics: To translate the promising in vitro findings into preclinical and clinical settings.

-

Combination Therapies: To explore the synergistic effects of dihydroxy-phenylpropanoate compounds with existing drugs.

A deeper understanding of the intricate mechanisms of these compounds will undoubtedly pave the way for the development of novel therapeutics for a wide range of human diseases.

References

-

The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice. [Link]

-

5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf. [Link]

-

Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage. [Link]

-

Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

-

Mechanism-Based Inhibition of Human Steroid 5R-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP-Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. [Link]

-

Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. [Link]

-

A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases. [Link]

-

Biochemistry | Enzyme Inhibition - YouTube. [Link]

-

Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [Link]

-

Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. [Link]

-

Chemical mechanism of action of 5a-reductase. DHT: Dihydrostestosterone; Enz (1): Enzyme. [Link]

-

Anti-Inflammatory Effect of Rosmarinic Acid and an Extract of Rosmarinus officinalis in Rat Models of Local and Systemic Inflammation. [Link]

-

Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. [Link]

-

The Role of Rosmarinic Acid in Cancer Prevention and Therapy: Mechanisms of Antioxidant and Anticancer Activity. [Link]

-

Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf. [Link]

-

Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. [Link]

-

New 5alpha-reductase inhibitors: in vitro and in vivo effects. [Link]

-

Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]

-

An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. [Link]

-

Therapeutic Potential and Mechanisms of Rosmarinic Acid and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Therapeutic Potential and Mechanisms of Rosmarinic Acid and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]

- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 7. air.unimi.it [air.unimi.it]

- 8. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,3-dihydroxy-3-phenylpropanoate Scaffold

The methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Its inherent chirality and functional group arrangement make it a valuable chiral building block for creating complex molecular architectures. Notably, this scaffold is a key intermediate in the synthesis of various pharmaceutical agents, including antidepressants and E-selectin inhibitors. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their biological activity and efficacy. Understanding the crystal structure of derivatives of this compound is therefore crucial for rational drug design and the development of novel therapeutics.[1][2]

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of these important compounds, from synthesis and crystallization to data analysis and interpretation.

Part 1: Synthesis and Chiral Resolution

The journey to elucidating the crystal structure begins with the synthesis of the target molecule and, critically, the resolution of its enantiomers. Since biological systems are exquisitely sensitive to stereochemistry, obtaining enantiomerically pure compounds is a prerequisite for meaningful structural and functional studies.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves stereoselective reactions to introduce the desired chirality at the C2 and C3 positions. A common strategy involves the asymmetric dihydroxylation of a suitable precursor, such as methyl cinnamate, using catalysts like osmium tetroxide in the presence of a chiral ligand.

The Imperative of Chiral Resolution

When a synthesis yields a racemic mixture (a 50:50 mixture of enantiomers), a resolution step is necessary to isolate the desired stereoisomer.[3] As enantiomers possess identical physical properties in an achiral environment, their separation can be challenging. A widely employed and effective method is through the formation of diastereomeric salts.[4]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

-

Reaction with a Chiral Resolving Agent: The racemic mixture of the carboxylic acid precursor to the methyl ester is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) to form a mixture of diastereomeric salts.[3]

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts will exhibit different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomer will crystallize out of the solution first.

-

Isolation and Purification: The crystallized diastereomer is isolated by filtration. The purity of the isolated salt can be enhanced by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid to protonate the carboxylate and remove the chiral resolving agent, yielding the enantiomerically pure carboxylic acid.

-

Esterification: The purified carboxylic acid is then esterified (e.g., using methanol in the presence of an acid catalyst) to produce the target this compound.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography. The ordered arrangement of molecules in a crystal lattice is what allows for the diffraction of X-rays and the subsequent determination of the molecular structure.

Causality in Crystallization Method Selection

The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility, stability, and melting point. For chiral organic esters like this compound derivatives, slow evaporation of a saturated solution is a commonly successful technique.[5]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common approach is to use a binary solvent system, such as acetonitrile and water.[5]

-

Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent at room temperature or with gentle heating to create a nearly saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the ordered growth of single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Part 3: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2]

The Workflow of a Crystallographic Experiment

The journey from a crystal to a refined molecular structure follows a well-defined path, as illustrated in the workflow diagram below.

Caption: A schematic representation of the key stages in a single-crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[5]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson function.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated to ensure its quality and accuracy.

Part 4: Case Study: Crystal Structure of a Methyl (2R,3S)-2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate

To illustrate the principles discussed, we will examine the crystal structure of a derivative, (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate.[5]

Crystallographic Data

The crystallographic data for this derivative provides a wealth of information about its solid-state structure.

| Parameter | Value |